KRN-5500
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Overview
Description
KRN-5500 is a synthetic derivative of the spicamycin class of compounds, initially isolated from the bacterium Streptomyces alanosinicus. It is known for its potent anti-tumor activity and has been investigated for its efficacy in treating various cancers, including chronic lymphocytic leukemia and multiple myeloma . This compound is also being explored as a non-opioid analgesic for the treatment of painful, chronic, chemotherapy-induced peripheral neuropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: KRN-5500 is synthesized by modifying the spicamycin backbone. The structure includes a variant purine nucleoside joined to a sugar unit via its amino group, forming the spicamycin amino-nucleoside (SAN) backbone joined to a glycine amino acid (SAN-gly). The fatty acid chain composition varies among different spicamycin compounds . The synthetic route involves the attachment of a tetradecadienoylglycyl group to the amino group of the purine nucleoside .
Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces alanosinicus followed by extraction and purification of the spicamycin compounds. The desired derivative is then synthesized through chemical modification of the extracted spicamycin .
Chemical Reactions Analysis
Types of Reactions: KRN-5500 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
KRN-5500 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of spicamycin derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and protein synthesis inhibition.
Medicine: Explored as a therapeutic agent for treating cancers such as chronic lymphocytic leukemia and multiple myeloma It is also being studied for its potential to alleviate chemotherapy-induced peripheral neuropathy.
Mechanism of Action
KRN-5500 exerts its effects through multiple mechanisms:
Induction of Apoptosis: this compound induces apoptosis in cancer cells via the intrinsic mitochondrial pathway.
Inhibition of Protein Synthesis: this compound inhibits protein synthesis in tumor cells, contributing to its anti-cancer effects.
Down-Regulation of Bcl-2: this compound down-regulates the expression of the anti-apoptotic protein Bcl-2, promoting apoptosis in cancer cells.
Comparison with Similar Compounds
Spicamycin: The parent compound from which KRN-5500 is derived.
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Cisplatin: A platinum-based chemotherapy drug used to treat various cancers.
Properties
Molecular Formula |
C28H43N7O7 |
---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide |
InChI |
InChI=1S/C28H43N7O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(38)29-14-20(39)34-21-23(40)24(41)28(42-25(21)18(37)15-36)35-27-22-26(31-16-30-22)32-17-33-27/h10-13,16-18,21,23-25,28,36-37,40-41H,2-9,14-15H2,1H3,(H,29,38)(H,34,39)(H2,30,31,32,33,35) |
InChI Key |
LQIPDFIUPOYMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Synonyms |
6-(4-Deoxy-4-((2E,4E)-tetradecadienoylglycyl)amino-L-glycero-b-L-mannoheptopyranosyl)amino-9H-purine KRN 5500 KRN-5500 KRN5500 |
Origin of Product |
United States |
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